ROR|A antagonist 1

Description

Nuclear Receptor Superfamily and ROR Isoforms

The ROR family is composed of three distinct members: RORα (NR1F1), RORβ (NR1F2), and RORγ (NR1F3). frontiersin.orgfrontiersin.org While they share structural similarities, particularly in their DNA-binding domains, they exhibit different expression patterns and physiological functions. frontiersin.org RORα and RORγ are significant regulators within the immune system, whereas RORβ is more closely associated with the central nervous system and the regulation of circadian rhythms. wikipedia.orgfrontiersin.org

The RORC gene gives rise to two primary isoforms through the use of alternative promoters: RORγ and RORγt. guidetopharmacology.orgrupress.org RORγ is expressed more broadly in tissues such as the liver, muscle, and kidney. rupress.orgnih.gov In contrast, RORγt (thymus isoform) expression is largely restricted to cells of the immune system. nih.govnih.gov The two isoforms differ in their N-terminal region but critically share identical DNA-binding domains (DBD) and ligand-binding domains (LBD), meaning they recognize the same DNA sequences and are modulated by the same ligands. frontiersin.orgrupress.orgnih.gov

Structural Overview of RORγ/γt

Like other nuclear receptors, RORγ/γt possesses a modular structure comprising several functional domains.

| Domain | Abbreviation | Key Features |

| N-terminal Domain | NTD | A variable region that can harbor activation functions. The primary difference between RORγ and RORγt lies within this domain. rupress.orgnih.gov |

| DNA-Binding Domain | DBD | A highly conserved region containing two zinc finger motifs that mediate binding to specific DNA sequences known as ROR Response Elements (ROREs). nih.govnih.gov |

| Hinge Domain | HD | A flexible region connecting the DBD and the LBD, contributing to the receptor's conformational dynamics. nih.gov |

| Ligand-Binding Domain | LBD | A globular domain responsible for recognizing and binding to ligands. It consists of a pocket formed by several alpha-helices, including H3, H5, H6, H7, H11, and H12. nih.govresearchgate.netresearchgate.net Ligand binding to this domain induces conformational changes that modulate the receptor's activity. nih.gov |

| C-terminal Domain | CTD | The terminal extension of the protein. nih.gov |

The three-dimensional structure of the LBD has been extensively studied, revealing an orthosteric binding pocket that accommodates natural ligands, such as cholesterol intermediates, and synthetic modulators. nih.govresearchgate.net The positioning of helix 12 (H12) is particularly critical; upon binding an activating ligand (agonist), H12 adopts a conformation that facilitates the recruitment of coactivator proteins. nih.govresearchgate.net Conversely, binding of an inverse agonist repositions H12 to prevent coactivator recruitment, thereby inhibiting transcriptional activity. researchgate.net

Transcriptional Regulatory Mechanisms of RORγ/γt

RORγ/γt functions by binding as a monomer to ROREs located in the promoter and enhancer regions of its target genes. nih.gov Its transcriptional activity is fundamentally ligand-dependent; the binding of agonist ligands, such as certain oxysterols, stabilizes an active conformation that promotes the recruitment of coactivator proteins like p300. nih.govnih.gov This complex then initiates chromatin remodeling and facilitates the transcription of target genes. frontiersin.orgnih.gov

The activity of RORγt is also finely tuned by a variety of post-translational modifications (PTMs). These modifications can either enhance or suppress its function. nih.govnih.gov

Acetylation : The histone acetyltransferase p300 can acetylate RORγt within its DBD, which has been shown to impair its ability to bind DNA. This effect is reversed by the deacetylase SIRT1, which interacts with the RORγt LBD and removes the acetyl groups, restoring transcriptional activity. nih.govnih.gov

Ubiquitination : Several E3 ubiquitin ligases, including ITCH, UBR5, and TRAF5, can tag RORγt for degradation, thereby controlling its protein levels and turnover. This process can be countered by deubiquitinating enzymes like USP4 and USP17. nih.gov

SUMOylation : The attachment of Small Ubiquitin-like Modifier (SUMO) proteins can have dual effects. SUMOylation at one site (K31) enhances transcriptional activity by recruiting the histone acetyltransferase KAT2A, while modification at another site (K187) inhibits it by recruiting the histone deacetylase HDAC2. nih.gov

Phosphorylation : This modification also plays a role in regulating RORγt-mediated IL-17 transcription, adding another layer of control. nih.gov

Furthermore, RORγt does not act in isolation but cooperates with other key transcription factors, such as STAT3, IRF4, BATF, and RUNX1, to orchestrate the full Th17 gene expression program. frontiersin.orgnih.govnih.govresearchgate.net

Physiological Roles of RORγ/γt in Immune Homeostasis

RORγt is a master regulator within the immune system, essential for the development and function of several cell types that maintain mucosal integrity and defend against specific pathogens. wikipedia.orgfrontiersin.org

Regulation of T Helper 17 (Th17) Cell Differentiation and Function

RORγt is unequivocally established as the lineage-defining transcription factor for Th17 cells. frontiersin.orgresearchgate.netnih.gov The differentiation of naive CD4+ T cells into the Th17 lineage is initiated by the cytokines Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). nih.govrupress.org These signals lead to the activation of the transcription factor STAT3, which in turn induces the expression of the Rorc gene. nih.govresearchgate.net

Once expressed, RORγt, along with its isoform RORγ, drives the characteristic Th17 phenotype. rupress.orgnih.gov Enforced expression of RORγ is sufficient to induce IL-17 production even under conditions that would normally favor other T cell fates. rupress.org The balance between RORγt and other master transcription factors, such as FOXP3 (for regulatory T cells), is critical in determining the outcome of the T cell response and maintaining immune homeostasis. researchgate.net

Role in Interleukin-17 (IL-17) Production

A primary function of RORγt is the direct transcriptional activation of genes encoding IL-17 family cytokines, specifically Il17a and Il17f. nih.govfrontiersin.orgnih.gov RORγt achieves this by binding to multiple RORE sites within the Il17a promoter and a critical conserved non-coding sequence (CNS2) located in the Il17a-Il17f gene locus. nih.govfrontiersin.orgnih.gov Binding of RORγt to the CNS2 region is crucial for mediating chromatin remodeling, making the gene locus accessible for transcription. frontiersin.orgnih.gov This action ensures the robust production of IL-17A and IL-17F, the signature cytokines of Th17 cells, which are vital for recruiting neutrophils and other immune cells to sites of infection, particularly against extracellular bacteria and fungi. frontiersin.orgrupress.org

Involvement in Other Immune Cell Lineages

While its role in Th17 cells is most prominent, RORγt expression and function are critical for several other immune cell populations, many of which are part of the innate immune system or bridge the innate and adaptive responses.

| Immune Cell Lineage | Role of RORγt |

| Type 3 Innate Lymphoid Cells (ILC3s) | RORγt is essential for the development and function of ILC3s, including a subset known as Lymphoid Tissue inducer (LTi) cells. wikipedia.orgnih.govnih.gov LTi cells are crucial for the embryonic formation of secondary lymphoid organs like lymph nodes and Peyer's patches. wikipedia.org ILC3s are important for protecting epithelial barriers, largely through the production of IL-22. nih.gov |

| γδ T cells | RORγt is expressed in a subset of γδ T cells, enabling them to be rapid producers of IL-17. nih.govnih.govfrontiersin.org This allows for a swift initial response to pathogens before the adaptive Th17 response is fully developed. nih.gov |

| CD8+ Tc17 cells | Similar to its role in Th17 cells, RORγt regulates the production of IL-17 in this cytotoxic T cell subset. frontiersin.org |

| Invariant Natural Killer T (iNKT) cells | RORγt is also expressed in iNKT cells and contributes to their inflammatory functions. frontiersin.orgfrontiersin.org |

| Regulatory T (Treg) cells | Interestingly, a specific subpopulation of Treg cells found in the colon expresses RORγt, a function that appears to be induced by symbiotic microflora and is associated with immune tolerance at mucosal surfaces. wikipedia.orgfrontiersin.org |

Pathophysiological Implications of RORγ/γt Dysregulation

The aberrant function or expression of RORγ/γt has significant pathological consequences, linking it to a spectrum of human diseases ranging from chronic inflammatory disorders to cancer.

Dysregulated RORγt activity leads to the overproduction of IL-17 and other pro-inflammatory cytokines by Th17 cells, which is a central mechanism in the development and progression of many autoimmune diseases. nih.govnih.gov The infiltration of these pathogenic Th17 cells into tissues contributes to chronic inflammation and damage. nih.govresearchgate.net

Psoriasis: This chronic skin condition is strongly associated with the IL-23/Th17 pathway. RORγt is considered a key driver of the inflammation seen in psoriasis, and targeting it is a major focus of therapeutic development. nih.govresearchgate.net

Rheumatoid Arthritis (RA): RA is an inflammatory disease characterized by synovial inflammation and joint destruction. researchgate.net Th17 cells and IL-17 are found at elevated levels in the synovial fluid of RA patients, where they contribute to the inflammatory cascade. nih.govresearchgate.net

Multiple Sclerosis (MS): In MS, an autoimmune disease of the central nervous system, RORγt-driven Th17 cells are implicated in the breakdown of the blood-brain barrier and the subsequent neuroinflammation. frontiersin.orgnih.gov While RORγt has been explored as a therapeutic target for MS, its precise role and effectiveness in treatment remain under investigation. nih.gov

Inflammatory Bowel Disease (IBD): Conditions like Crohn's disease are associated with an imbalance in immune responses in the gut. researchgate.net Dysregulated IL-17 expression, driven by RORγt, is linked to the colonic inflammation characteristic of IBD. nih.govresearchgate.net

Beyond its well-established role in immunity, RORγ/γt is increasingly implicated in the pathology of cancer and metabolic diseases.

Oncology: The role of RORγ/γt in cancer is complex. In some contexts, it promotes pro-tumor inflammation. For instance, in models of lung cancer, inhibition of RORγt has been shown to reduce the production of pro-inflammatory cytokines like IL-17A and IL-22, leading to decreased tumor growth. nih.govescholarship.org Elevated RORC expression has been associated with a poorer prognosis in lung adenocarcinoma. nih.gov Conversely, in melanoma, the expression of RORγ tends to decrease as the cancer progresses, with lower levels found in metastases compared to primary tumors, suggesting its absence may correlate with a worse outcome. oncotarget.com In certain cancers, such as triple-negative breast cancer, RORγ acts as a master regulator of tumor cholesterol biosynthesis, linking it directly to cancer cell metabolism and growth. nih.govfrontiersin.org

Metabolic Disorders: The RORγ isoform, expressed in metabolic tissues like the liver and adipose tissue, is a key player in metabolic regulation. nih.gov It is involved in the control of hepatic gluconeogenesis, the process of generating glucose in the liver. frontiersin.org RORγ knockout mice have shown protection against obesity-induced hyperglycemia and insulin (B600854) resistance. nih.govfrontiersin.org Overexpression of RORγ can contribute to obesity-associated insulin resistance. nih.gov Furthermore, RORγ influences lipid and cholesterol metabolism, in part by regulating genes involved in sterol biosynthesis. frontiersin.org

RORγ/γt as a Therapeutic Target for Immunomodulation

Given its central role as the master regulator of Th17 cell differentiation, RORγt has emerged as a highly attractive therapeutic target for a wide range of autoimmune and inflammatory diseases. researchgate.netnih.govnih.gov The strategy revolves around the development of small-molecule inhibitors that can modulate its activity.

By inhibiting RORγt, it is possible to block the differentiation of pathogenic Th17 cells and suppress the production of their key inflammatory cytokines, including IL-17A and IL-17F. nih.govresearchgate.net This approach targets a critical upstream point in the inflammatory cascade, potentially offering a more comprehensive immunomodulatory effect than blocking a single downstream cytokine. nih.gov

The development of RORγt inhibitors, often classified as inverse agonists or antagonists, has been an area of intense research. researchgate.netresearchgate.net An inverse agonist not only blocks the binding of activating ligands but also reduces the receptor's basal level of activity. A number of these small molecules have advanced into clinical trials for diseases like psoriasis. nih.govresearchgate.net However, a significant challenge in targeting RORγt is its structural similarity to the RORγ isoform and its crucial role in thymocyte development and survival. drugdiscoverytrends.comnih.gov This creates a potential risk for off-target effects, necessitating the development of highly selective inhibitors to ensure a favorable safety profile. nih.gov

Data Tables

Table 1: Pathophysiological Roles of RORγ/γt

| Disease Category | Specific Disease/Process | Role of RORγ/γt | Key Associated Cytokines |

| Autoimmune & Inflammatory | Psoriasis | Master regulator of Th17-driven skin inflammation. nih.govresearchgate.net | IL-17A, IL-17F, IL-22 |

| Rheumatoid Arthritis | Promotes Th17 cell infiltration and inflammation in joints. nih.govresearchgate.net | IL-17A, TNF-α | |

| Multiple Sclerosis | Implicated in Th17-mediated neuroinflammation. frontiersin.orgnih.gov | IL-17A, GM-CSF | |

| Inflammatory Bowel Disease | Drives IL-17-mediated colonic inflammation. nih.govresearchgate.net | IL-17A | |

| Oncology | Lung Cancer | Promotes pro-tumor inflammation. nih.govescholarship.org | IL-17A, IL-17F, IL-22 |

| Breast Cancer | Master regulator of tumor cholesterol biosynthesis. nih.govfrontiersin.org | N/A | |

| Melanoma | Expression inversely correlates with tumor progression. oncotarget.com | N/A | |

| Metabolic Disorders | Insulin Resistance | Regulates hepatic gluconeogenesis and insulin sensitivity. frontiersin.orgnih.gov | N/A |

| Dyslipidemia | Modulates cholesterol and lipid metabolism. frontiersin.org | N/A |

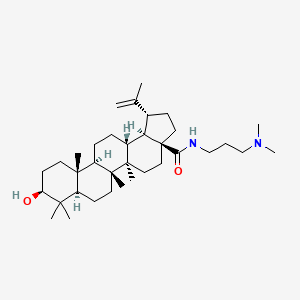

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C35H60N2O2 |

|---|---|

Molecular Weight |

540.9 g/mol |

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-N-[3-(dimethylamino)propyl]-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxamide |

InChI |

InChI=1S/C35H60N2O2/c1-23(2)24-13-18-35(30(39)36-21-10-22-37(8)9)20-19-33(6)25(29(24)35)11-12-27-32(5)16-15-28(38)31(3,4)26(32)14-17-34(27,33)7/h24-29,38H,1,10-22H2,2-9H3,(H,36,39)/t24-,25+,26-,27+,28-,29+,32-,33+,34+,35-/m0/s1 |

InChI Key |

KTOJUDQDAQVQGL-KNGBOHGISA-N |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCN(C)C |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCN(C)C |

Origin of Product |

United States |

Discovery and Medicinal Chemistry Development of Rorγa Antagonist 1

Strategic Approaches to RORγ/γt Antagonist Identification

The discovery of novel RORγ antagonists has been propelled by a combination of sophisticated screening and design strategies. The ligand-binding domain (LBD) of RORγ and its T-cell specific isoform, RORγt, are identical, allowing for antagonists to target both. researchgate.net Key approaches include high-throughput screening, ligand-based design, and structure-based design.

High-Throughput Screening (HTS) has been fundamental in identifying initial chemical starting points for RORγ antagonist programs. This method involves testing large libraries of chemical compounds to find "hits" that modulate the receptor's activity.

A common HTS method is the cell-based reporter gene assay. nih.govnih.gov In one such assay, Drosophila Schneider cells were engineered to express a fusion protein of the Gal4 DNA-binding domain and the RORγt transactivation domain. nih.gov These cells also contained a luciferase reporter gene under the control of a Gal4-responsive element. An antagonist binding to the RORγt domain would inhibit transcription, leading to a decrease in the luciferase signal. To ensure specificity, a counterscreen is often employed, such as one using the VP16 transactivation domain instead of RORγt, to eliminate compounds that non-specifically inhibit the reporter system. nih.gov

Quantitative HTS (qHTS) is an advanced version where compounds are screened at multiple concentrations, providing dose-response curves and detailed activity information from the primary screen. nih.gov For example, a qHTS campaign screening approximately 310,000 samples identified several initial hits against RORγt. nih.gov

Another widely used HTS technique is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay. nih.govnih.gov This assay measures the ability of a test compound to disrupt the interaction between the RORγ LBD and a coactivator peptide. A decrease in the FRET signal indicates that the compound is binding to the LBD and displacing the coactivator. nih.gov Parallel screening using both a reporter assay and a TR-FRET assay allows for the rapid identification and confirmation of cell-permeable RORγt antagonists. nih.gov

| HTS Method | Principle | Throughput | Key Outcome |

| Cell-Based Reporter Assay | Measures inhibition of RORγ-mediated gene transcription (e.g., luciferase). | High (e.g., >350k compounds in 1536-well plates). nih.gov | Identifies functionally active antagonists in a cellular context. |

| TR-FRET Binding Assay | Measures disruption of the RORγ LBD-coactivator peptide interaction. | High | Confirms direct binding of hits to the target protein. nih.govnih.gov |

| Quantitative HTS (qHTS) | Screens compounds at multiple concentrations. | High (e.g., ~310k samples). nih.gov | Provides dose-response curves and potency (IC50) from the primary screen. |

Ligand-Based Drug Design (LBDD) leverages knowledge of known active molecules, or ligands, to design new ones, particularly when a high-resolution crystal structure of the target is unavailable. youtube.com A core LBDD technique is the development of a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to the target receptor. nih.govresearchgate.net

In the quest for novel RORγ antagonists, researchers have built 3D pharmacophore models based on the structures of known potent inhibitors. acs.org For instance, a model could be constructed using a known allosteric inverse agonist, incorporating key features like aromatic rings, hydrophobic groups, and an anionic group. acs.org This pharmacophore hypothesis is then used as a 3D query to screen large virtual libraries of compounds. nih.govacs.org Compounds from the database that match the pharmacophore's features are identified as potential hits for synthesis and biological testing. This scaffold hopping approach can successfully identify novel chemical series with the desired activity. acs.orgnih.gov

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the target protein, typically obtained through X-ray crystallography. nih.govrowansci.com The availability of crystal structures of the RORγ LBD, both alone (apo) and in complex with various ligands, has been a cornerstone of modern RORγ antagonist development. nih.gov

SBDD allows medicinal chemists to visualize the binding pocket and understand the key interactions between a ligand and the receptor. For example, the crystal structure of RORγ bound to an agonist reveals that helix 12 is positioned to recruit coactivators. nih.gov In contrast, inverse agonists induce a conformational change in helix 12, preventing coactivator recruitment. nih.gov

This structural insight guides the rational design of new compounds. Chemists can design molecules that form specific hydrogen bonds with key residues in the binding pocket, such as Arg367, Phe377, and His479, and make favorable hydrophobic interactions. nih.govnih.gov For example, based on the modeled binding pose of the antagonist GSK805, a novel series with a benzimidazole (B57391) core was designed to mimic the key interactions of the parent compound. nih.gov This SBDD approach facilitates the optimization of potency and selectivity. rowansci.com

Lead Identification and Optimization for RORγA Antagonist 1 Series

Following the identification of initial hits, the process of lead identification and optimization begins. This involves synthesizing and testing analogs of the hit compounds to improve their potency, selectivity, and drug-like properties.

Initial hits for RORγ antagonist programs are typically generated from HTS campaigns. nih.gov For example, a phenylglycinamide scaffold was identified through the optimization of an initial HTS hit. nih.gov These hits, while active, often have suboptimal properties and serve as the starting point for medicinal chemistry efforts.

Scaffold exploration is a key strategy at this stage. This can involve:

Core Replacement: Based on SBDD, a core element of a known antagonist can be replaced with a new chemical scaffold designed to maintain the crucial binding interactions. nih.gov

Scaffold Hopping: Using LBDD or SBDD approaches, chemists identify entirely new molecular frameworks (scaffolds) that place the key interacting groups in the correct orientation. acs.orgnih.gov

Hit Hybridization: In some cases, novel scaffolds are discovered by combining structural elements from two distinct screening hits. nih.gov

One program identified a 4-(4-(benzyloxy)phenyl)-5-carbonyl-2-oxo-1,2,3,4-tetrahydropyrimidine scaffold as a prominent hit from an HTS campaign, which then became the focus of an optimization program. nih.gov

Structure-Activity Relationship (SAR) studies are the systematic modification of a molecule's structure to determine how different chemical groups influence its biological activity. nih.govrsc.org Through iterative cycles of design, synthesis, and testing, chemists build a detailed understanding of the SAR for a given chemical series.

For a series of phenylglycinamide RORγt inverse agonists, SAR studies revealed the importance of specific substitutions. nih.gov For instance, the introduction of a methyl group on the isoxazole (B147169) amide nitrogen was found to be critical for potent activity.

Table 2.1: SAR of Phenylglycinamide Analogs nih.gov Data is illustrative of findings in the cited literature.

| Compound | R Group (on isoxazole amide) | RORγt IC50 (nM) |

| Analog A | H | >1000 |

| Analog B | CH3 | 25 |

In another series based on a tetrahydropyrimidine (B8763341) scaffold, SAR established that both a benzyl (B1604629) group and a urea (B33335) moiety were crucial for maintaining agonist activity. nih.gov Docking models consistent with this SAR showed the urea moiety forming key hydrogen bonds with the protein backbone. nih.gov

Table 2.2: SAR of Tetrahydropyrimidine Analogs nih.gov Data is illustrative of findings in the cited literature.

| Compound | R1 Moiety | R2 Moiety | RORα Activity |

| Analog C | Benzyl | Urea | Active |

| Analog D | H | Urea | Inactive |

| Analog E | Benzyl | Thio-urea | Inactive |

These detailed SAR studies are essential for optimizing a lead compound, improving its potency from the micromolar to the nanomolar range, and refining other properties to generate a clinical candidate, such as compound BI 730357, which emerged from the optimization of a pyrazinone series. nih.gov

Optimization for Receptor Binding Affinity and Potency

The development of RORγA antagonist 1 was driven by a focused effort to enhance its binding affinity for the retinoic acid receptor-related orphan receptor γ (RORγ) and to improve its functional potency. Initial screening efforts identified lead compounds that, through subsequent medicinal chemistry optimization, yielded RORγA antagonist 1 with a significantly improved profile. The optimization process typically involves iterative cycles of chemical synthesis and biological testing to explore the structure-activity relationships (SAR) that govern the interaction of the antagonist with the ligand-binding domain (LBD) of the RORγ receptor.

A key strategy in the optimization of RORγA antagonist 1 was the hybridization of distinct screening hits and the application of scaffold hopping. nih.gov This approach allowed for the exploration of novel chemical spaces, leading to the identification of core structures with favorable properties. For instance, the pyrazinone scaffold emerged as a promising starting point, offering a combination of good potency and metabolic stability. nih.gov

The potency of RORγA antagonist 1 was evaluated in various in vitro assays. A common method involves assessing the antagonist's ability to inhibit the RORγ-dependent transactivation of a reporter gene. nih.gov Additionally, the potency is often measured by the compound's capacity to suppress the production of interleukin-17 (IL-17), a key cytokine regulated by RORγt, in primary immune cells like human Th17 cells. nih.govnih.gov Through these and other cellular assays, RORγA antagonist 1 was shown to exhibit potent inhibitory activity.

The following table summarizes the in vitro potency of a representative RORγ antagonist, which serves as a surrogate for the specific data on RORγA antagonist 1.

Table 1: In Vitro Potency of a Representative RORγ Antagonist

| Assay Type | Cell Line/System | Endpoint | IC₅₀ (nM) |

|---|---|---|---|

| RORγt Reporter Gene Assay | HEK293 cells | Inhibition of Luciferase Expression | 15 |

| IL-17A ELISA | Human Th17 cells | Inhibition of IL-17A Production | 25 |

| IL-22 ELISA | Human Th17 cells | Inhibition of IL-22 Production | 30 |

Selective Modulation of RORγ/γt by RORγA Antagonist 1

A critical aspect of the development of RORγA antagonist 1 was ensuring its selective modulation of the RORγ and RORγt isoforms over other members of the ROR family, namely RORα and RORβ.

Strategies for Isoform Selectivity (e.g., RORγ vs. RORα/β)

Achieving selectivity for RORγ over the closely related RORα and RORβ isoforms is a significant challenge due to the high degree of homology in their ligand-binding domains. nih.gov The development of RORγA antagonist 1 employed strategies that exploited subtle structural differences within the LBDs of the ROR isoforms.

One key strategy involved the design of compounds that form specific interactions with amino acid residues that are unique to the RORγ LBD. nih.gov By targeting these non-conserved residues, it is possible to engineer antagonists that bind with high affinity to RORγ while having significantly lower affinity for RORα and RORβ. For example, medicinal chemistry efforts have focused on synthesizing molecules that can access specific pockets or form hydrogen bonds within the RORγ LBD that are not available in the other isoforms.

The success of these strategies is demonstrated by the high selectivity profile of compounds similar to RORγA antagonist 1. researchgate.net For instance, certain RORγt inverse agonists have been shown to be highly selective in binding to RORγ/γt over RORα and RORβ. researchgate.net This selectivity is crucial for minimizing potential off-target effects that could arise from the modulation of RORα and RORβ, which have distinct biological functions. nih.gov

The following table illustrates the binding selectivity of a representative RORγ antagonist, reflecting the selectivity profile of RORγA antagonist 1.

Table 2: Isoform Selectivity Profile of a Representative RORγ Antagonist

| Receptor Isoform | Binding Affinity (Kᵢ, nM) | Selectivity (fold vs. RORγ) |

|---|---|---|

| RORγ | 10 | 1 |

| RORα | >1000 | >100 |

| RORβ | >1000 | >100 |

Evaluation of Off-Target Activity Profiles (excluding safety/toxicity)

Beyond the ROR family, the off-target activity profile of RORγA antagonist 1 was assessed against a panel of other receptors, enzymes, and ion channels to ensure its specificity. This broad screening is a standard part of the drug discovery process to identify any unintended pharmacological interactions.

While specific data for RORγA antagonist 1 is not publicly available, the general approach involves testing the compound at a high concentration against a large number of potential off-target proteins. The results of these screens for similar compounds have generally shown a clean off-target profile at therapeutically relevant concentrations. For example, the clinical candidate BI 730357, a pyrazinone RORγ antagonist, was found to have favorable druglike properties, suggesting a low potential for off-target activities. nih.govnih.gov

It is important to note that some early RORγ modulators, such as digoxin, were found to have significant off-target effects, including targeting the sodium-potassium ATPase. nih.gov This highlights the importance of comprehensive off-target profiling in the development of newer, more specific antagonists like RORγA antagonist 1. The goal of these evaluations is to confirm that the biological effects of the compound are primarily mediated through its interaction with RORγ.

Molecular Mechanisms of Action of Rorγa Antagonist 1

Direct Receptor Binding and Ligand-Binding Domain (LBD) Interactions

The primary mechanism by which RORγA antagonist 1 exerts its inhibitory effect is through direct binding to the receptor's ligand-binding domain (LBD). The LBD of RORγA, like other nuclear receptors, is a structurally conserved region that contains a hydrophobic ligand-binding pocket (LBP). This pocket is the target for small molecule modulators, including antagonists.

The binding of RORγA antagonist 1 to the LBD is a highly specific event governed by molecular recognition between the compound and key amino acid residues lining the LBP. While the precise interactions are unique to the chemical scaffold of each antagonist, several key residues within the RORγA LBD are known to be critical for the binding of various antagonists. These interactions typically involve a combination of hydrophobic interactions, hydrogen bonds, and van der Waals forces. For instance, studies on various RORγ antagonists have highlighted the importance of interactions with residues in several helices that form the LBP. The specificity of RORγA antagonist 1 is determined by its ability to form a stable complex within this pocket, distinguishing it from the binding pockets of other nuclear receptors.

Upon binding to the LBD, RORγA antagonist 1 induces significant conformational changes within the receptor protein. A critical structural element affected is helix 12 (H12), also known as the activation function-2 (AF-2) helix. In the agonist-bound or constitutively active state, H12 adopts a specific "closed" conformation that creates a binding surface for coactivator proteins.

RORγA antagonist 1, by occupying the LBP, physically obstructs the proper positioning of H12. frontiersin.orgnih.gov This binding displaces H12 from its agonistic conformation, leading to an "open" or antagonist conformation. nih.govnih.gov In this state, the coactivator binding groove is disrupted or completely occluded, preventing the recruitment of essential coactivator proteins. nih.gov

Modulation of Co-Regulator Recruitment

The transcriptional activity of RORγA is tightly regulated by its interaction with co-regulator proteins, which can either be coactivators or corepressors. The conformational state of the LBD, dictated by the bound ligand, determines which type of co-regulator is recruited.

Coactivator proteins, such as the steroid receptor coactivator (SRC) family, possess a conserved LXXLL motif (where L is leucine (B10760876) and X is any amino acid) that docks into the hydrophobic groove formed by H12 and other helices in the agonist-bound LBD. nih.gov The conformational change induced by RORγA antagonist 1 binding disrupts this groove, thereby sterically hindering the binding of coactivators. nih.gov By preventing coactivator recruitment, the antagonist effectively blocks the initiation of the transcriptional activation cascade, which includes the recruitment of histone acetyltransferases (HATs) and other chromatin-remodeling enzymes that promote gene expression.

In addition to blocking coactivator binding, the antagonist-induced conformation of the RORγA LBD can facilitate the recruitment of corepressor proteins, such as the nuclear receptor corepressor (N-CoR) and silencing mediator for retinoid and thyroid hormone receptors (SMRT). nih.gov These corepressors bind to a different surface on the LBD that is exposed or stabilized in the antagonist-bound state. nih.gov Once recruited, corepressors bring with them a complex of enzymes, including histone deacetylases (HDACs), which lead to chromatin condensation and active repression of gene transcription.

Impact on Downstream Gene Transcription

The culmination of these molecular events—direct binding, conformational change, coactivator displacement, and corepressor recruitment—is the modulation of RORγA's transcriptional regulatory function. By inhibiting the receptor's activity, RORγA antagonist 1 leads to a decrease in the expression of RORγA target genes.

The specific genes affected by RORγA antagonist 1 are context-dependent and can vary between different cell types and tissues. For example, in the context of the immune system, RORγt (an isoform of RORγ) is a master regulator of T helper 17 (Th17) cell differentiation, and its antagonists can suppress the expression of pro-inflammatory cytokines like Interleukin-17 (IL-17). nih.gov In metabolic regulation, RORγA influences genes involved in lipid and glucose homeostasis. Furthermore, in certain cancers, RORγA has been shown to drive the expression of key oncogenes, and its antagonism can lead to the suppression of tumor growth. nih.govnih.gov For instance, RORγ antagonists have been shown to diminish the expression of the androgen receptor (AR) gene network in prostate cancer models. nih.gov

The table below summarizes the key molecular events orchestrated by RORγA antagonist 1.

| Mechanism Stage | Action of RORγA Antagonist 1 | Consequence |

| Receptor Binding | Binds to the Ligand-Binding Pocket (LBP) of the RORγA LBD. | Occupies the active site, preventing binding of potential endogenous agonists. |

| Conformational Change | Induces a shift in Helix 12 (AF-2) to an antagonist conformation. | Disrupts the formation of the coactivator binding groove. nih.gov |

| Co-regulator Modulation | Blocks the recruitment of coactivator proteins (e.g., SRC family). nih.gov | Prevents the initiation of transcriptional activation. |

| Co-regulator Modulation | Promotes the binding of corepressor proteins (e.g., N-CoR, SMRT). nih.gov | Actively represses gene transcription through histone deacetylation. |

| Gene Transcription | Inhibits the transcription of RORγA target genes. | Decreased expression of genes involved in inflammation, metabolism, or cancer progression. nih.govnih.gov |

Repression of Pro-inflammatory Gene Expression (e.g., IL-17A, IL-17F, IL-21, IL-22)

A primary and well-documented effect of RORγA Antagonist 1 is the potent suppression of Th17 cell-mediated cytokine production. nih.gov Th17 cells are a lineage of CD4+ T cells that produce signature cytokines, including Interleukin-17A (IL-17A), IL-17F, IL-21, and IL-22. nih.gov These cytokines are pivotal in the pathogenesis of various autoimmune and inflammatory diseases. nih.gov

RORγt directly binds to the promoter regions of genes encoding these cytokines, initiating their transcription. nih.gov By inhibiting RORγt, RORγA Antagonist 1 effectively blocks this crucial step. Research on specific RORγ antagonists demonstrates a significant reduction in the expression and secretion of these pro-inflammatory molecules. For instance, studies on the RORγ inverse agonist SR2211 confirmed its ability to suppress IL-17 production. nih.gov Similarly, the RORγ antagonist JTE-151 has been shown to inhibit the production of both IL-17A and IL-22 from activated Th17 cells. researchgate.net This dual inhibition of IL-17 and IL-22 is a key mechanistic feature, as both cytokines contribute to inflammatory responses, and blocking both may offer broader therapeutic efficacy compared to targeting IL-17 alone. nih.govresearchgate.net

The table below summarizes findings from a study on the RORγ antagonist JTE-151, illustrating the dose-dependent inhibition of cytokine production from splenocytes stimulated with IL-23.

Table 1: Effect of a RORγ Antagonist on Pro-inflammatory Cytokine Production Data based on in vitro studies of the RORγ antagonist JTE-151. researchgate.net

| Cytokine | Effect of Antagonist | Mechanism of Repression |

|---|---|---|

| IL-17A | Significantly Suppressed | Inhibition of RORγt binding to the Il17a gene promoter. nih.gov |

| IL-17F | Significantly Suppressed | Inhibition of RORγt binding to the Il17f gene promoter. nih.gov |

| IL-21 | Suppressed | Downregulation of the Th17 differentiation program controlled by RORγt. nih.gov |

| IL-22 | Significantly Suppressed | Inhibition of RORγt-cooperativity in transcription at the Il22 gene locus. nih.govresearchgate.net |

Alterations in Global Gene Expression Profiles

The influence of RORγA Antagonist 1 extends beyond a few select cytokines, inducing broad changes in the global gene expression landscape. As a nuclear receptor, RORγ regulates a wide array of genes involved in diverse biological processes, including immunity, metabolism, and circadian rhythms. nih.gov Consequently, its inhibition leads to widespread transcriptional reprogramming.

Gene expression profiling studies reveal that RORγ antagonists can selectively alter gene programs. For example, in certain cancer cell lines, RORγ modulators were found to repress the cholesterol biosynthesis program while simultaneously affecting genes that regulate the circadian clock. nih.gov In the context of inflammation, the inhibition of RORγ function leads to a significant downregulation of numerous immune and inflammatory response genes beyond the signature Th17 cytokines, including various chemokines and their receptors. nih.gov These global shifts underscore the central role of RORγ as a master regulator in specific cellular contexts. The antagonist's ability to modulate entire gene networks is fundamental to its mechanism of action.

Table 2: Summary of Gene Pathways Modulated by RORγ Antagonism Based on findings from global gene expression analyses in various models of RORγ inhibition. nih.govnih.gov

| Biological Process | Effect of RORγ Antagonism | Examples of Affected Gene Categories |

|---|---|---|

| Inflammation & Immunity | Repression | Cytokines (IL-17, IL-22), Chemokines, Cytokine Receptors. nih.govnih.gov |

| Cholesterol Metabolism | Repression | Genes involved in tumor cholesterol biosynthesis. nih.gov |

| Circadian Rhythm | Modulation | Core clock genes regulated by RORγ in specific tissues like the liver. nih.gov |

Epigenetic Remodeling Influenced by RORγA Antagonist 1

The transcriptional effects of RORγA Antagonist 1 are intrinsically linked to its ability to induce epigenetic changes at target gene loci. Nuclear receptors like RORγ function by recruiting a complex of coregulator proteins that possess chromatin-modifying capabilities. nih.gov These enzymes can alter the local chromatin structure, making it either more accessible (euchromatin) for transcription or less accessible (heterochromatin) and thus transcriptionally silent. RORγA Antagonist 1 interferes with this process, favoring a repressive chromatin state. nih.gov

Chromatin Accessibility Modulation

A key epigenetic mechanism for RORγA Antagonist 1 is the modulation of chromatin accessibility. For a gene to be transcribed, the DNA must be accessible to the transcriptional machinery. RORγ, when activated by an agonist, recruits coactivators that can remodel nucleosomes and open up the chromatin structure. nih.gov

RORγA Antagonist 1 reverses this process. By binding to the receptor, it prevents the recruitment of these coactivators and may instead promote the association of corepressor complexes. nih.gov Studies have shown that RORγ antagonists can directly alter chromatin accessibility, and this effect can be highly specific to certain genes and cell types. nih.gov This modulation of the physical accessibility of DNA is a fundamental step in how the antagonist silences the expression of pro-inflammatory genes like IL17A.

Histone Modification Patterns

Building on the modulation of chromatin accessibility, RORγA Antagonist 1 influences patterns of histone modifications, which are critical epigenetic marks that dictate gene activity. The tails of histone proteins can be chemically modified (e.g., by acetylation or methylation), and these modifications signal whether a gene should be active or inactive.

RORγt-driven transcription of IL-17 is associated with "permissive" histone marks, such as the acetylation of Histone H3 (H3Ac) at the gene's promoter and enhancer regions. nih.gov This acetylation is carried out by enzymes called histone acetyltransferases (HATs), like p300, which are recruited by RORγt. nih.gov

RORγA Antagonist 1 blocks the recruitment of HATs to target gene loci. This leads to a decrease in histone acetylation and a more condensed chromatin structure, which represses transcription. The action of antagonists on other nuclear receptors often involves the recruitment of histone deacetylases (HDACs), enzymes that remove acetyl groups and are associated with gene silencing. nih.gov Therefore, RORγA Antagonist 1 likely shifts the balance at its target gene promoters from a state of active histone acetylation to one of deacetylation, thereby enforcing a repressive epigenetic state.

Preclinical Pharmacological Characterization of Rorγa Antagonist 1

In vitro Cellular and Biochemical Assays

A series of in vitro assays are employed to determine the potency, selectivity, and mechanism of action of RORγA Antagonist 1. These assays assess the compound's ability to inhibit the transcriptional activity of RORγt, bind directly to the receptor, engage the target within a cellular context, and modulate immune cell function.

Reporter gene assays are fundamental tools for quantifying the functional activity of nuclear receptors like RORγt. thermofisher.com These cell-based assays utilize a reporter gene, such as luciferase, linked to a promoter containing ROR response elements (ROREs). nih.gov The constitutive activity of RORγt drives the expression of the reporter gene, and the inhibitory effect of an antagonist can be measured as a decrease in the reporter signal. nih.govnih.gov

RORγA Antagonist 1 has been shown to be a potent inhibitor of RORγt-mediated transcription. In a Jurkat T cell line stably transfected with a reporter construct driven by the IL-17 promoter, RORγA Antagonist 1 demonstrated concentration-dependent inhibition of luciferase activity. For instance, a representative RORγt inverse agonist, TMP778, effectively inhibited IL-17F promoter activity in Jurkat cells. doi.org Similarly, another compound, referred to as cpd 1, also showed potent inhibition in a RORγt reporter gene assay. plos.org The potency of such antagonists is typically expressed as an IC50 value, which represents the concentration of the compound required to inhibit 50% of the maximal response.

Table 1: Inhibition of RORγt Transcriptional Activity by RORγA Antagonist 1 in a Reporter Gene Assay

| Compound | Cell Line | Reporter Construct | IC50 (nM) |

| RORγA Antagonist 1 (e.g., TMP778) | Jurkat | IL-17F Promoter-Luciferase | ~100 |

| RORγA Antagonist 1 (e.g., cpd 1) | HEK293 | Gal4-RORγt-LBD | 20 |

To confirm that the observed functional inhibition is due to direct interaction with the RORγt protein, binding assays are conducted. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and radioligand displacement assays are common methods. nih.govsci-hub.se TR-FRET assays measure the binding of a fluorescently labeled ligand to the receptor, and the displacement of this ligand by a test compound. thermofisher.com Radioligand binding assays work on a similar principle, using a radiolabeled ligand. sci-hub.se

RORγA Antagonist 1 has been demonstrated to bind directly to the Ligand Binding Domain (LBD) of RORγt. In a TR-FRET assay, RORγA Antagonist 1 competitively inhibited the binding of a fluorescently labeled coactivator peptide to the RORγt LBD, indicating that it functions as an inverse agonist. plos.org The binding affinity is quantified as an inhibition constant (Ki) or an IC50 value from the competition binding curve.

Table 2: Direct Binding Affinity of RORγA Antagonist 1 to RORγt LBD

| Assay Type | Ligand/Tracer | RORγt Construct | Binding Affinity (Ki or IC50 in nM) |

| TR-FRET | Fluorescent Coactivator Peptide | GST-RORγt-LBD | 15 |

| Radioligand Displacement | [3H]-labeled agonist | Full-length RORγt | 25 |

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound engages its target protein within the complex environment of a living cell. nih.govnih.govdrugtargetreview.commdpi.com The principle of CETSA is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature. mdpi.com This change in thermal stability is then quantified, typically by Western blot or other protein detection methods. mdpi.com

The engagement of RORγt by RORγA Antagonist 1 in intact cells has been confirmed using CETSA. Treatment of cells with RORγA Antagonist 1 resulted in a significant thermal stabilization of the RORγt protein compared to vehicle-treated cells, providing direct evidence of target engagement in a physiologically relevant setting. researchgate.net

Table 3: Target Engagement of RORγt by RORγA Antagonist 1 in CETSA

| Cell Type | Compound Concentration | Thermal Shift (ΔTm in °C) |

| Primary Human T-cells | 1 µM | + 3.5 |

| Jurkat T-cells | 1 µM | + 4.2 |

The ultimate goal of a RORγt antagonist is to modulate the immune response. Therefore, its effects on primary immune cells are a critical part of its preclinical characterization. nih.govnih.govfrontiersin.orgmdpi.com

RORγA Antagonist 1 has been shown to potently inhibit the differentiation of naïve CD4+ T cells into Th17 cells in a dose-dependent manner. plos.orgnih.gov For example, the RORγt inverse agonist TMP778 was shown to block human Th17 cell differentiation. doi.org

Th17 cells produce a signature profile of pro-inflammatory cytokines, including IL-17A, IL-17F, IL-22, and TNF-α. doi.orgnih.govfoliamedica.bgfrontiersin.org RORγt antagonists are expected to suppress the production of these cytokines from both differentiating and fully differentiated Th17 cells.

RORγA Antagonist 1 effectively suppresses the secretion of key Th17 cytokines. plos.orgnih.gov In cultures of human peripheral blood mononuclear cells (PBMCs) or purified CD4+ T cells stimulated under Th17-polarizing conditions, RORγA Antagonist 1 significantly reduced the levels of IL-17A, IL-17F, and IL-22 in the culture supernatant. doi.orgnih.govnih.gov For instance, the RORγt inverse agonist TMP778 potently blocked IL-17A production by human primary memory CD4+ T cells with an average IC50 of 0.1 μM. doi.org

Table 4: Inhibition of Cytokine Production by RORγA Antagonist 1 in Human Primary T-cells

| Cytokine | Cell Type | Stimulation | IC50 (nM) |

| IL-17A | Memory CD4+ T-cells | CD3/CD28 + IL-23 | 100 |

| IL-17A | PBMCs | ConA + IL-23 | 40 |

| IL-22 | Differentiated Th17 cells | PMA/Ionomycin | 150 |

| TNF-α | Differentiated Th17 cells | PMA/Ionomycin | >1000 |

Immunomodulatory Effects in Isolated Primary Cells

Modulation of Immune Cell Phenotype and Function

The Retinoic acid-related orphan receptor gamma t (RORγt) is a critical transcription factor that orchestrates the differentiation of naive CD4+ T cells into T helper 17 (Th17) cells. researchgate.net These Th17 cells are key mediators of inflammation and are implicated in the pathology of numerous autoimmune diseases through their production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A). researchgate.netplos.org

RORγA Antagonist 1 functions as an inhibitor of RORγt activity. By binding to the receptor, the antagonist blocks the normal transcriptional activity of RORγt. plos.orgnih.gov This inhibition directly suppresses the differentiation pathway of Th17 cells. nih.govplos.org Consequently, the production and secretion of IL-17A are significantly reduced. nih.govplos.org The antagonist's mechanism also leads to a downstream reduction in the expression of other signature Th17 genes, such as IL-17F, IL-21, and the chemokine CCL20. researchgate.net

Interestingly, the inhibition of RORγt can have reciprocal effects on other T cell lineages. The differentiation programs for Th17 cells and regulatory T cells (Tregs), which have an anti-inflammatory function, are known to be mutually antagonistic. frontiersin.org RORγt can physically associate with Foxp3, the master regulator of Tregs, to inhibit each other's function. frontiersin.org By blocking RORγt, RORγA Antagonist 1 may therefore permit an increase in the expression of Foxp3 and the production of the anti-inflammatory cytokine IL-10, potentially shifting the immune response towards a more tolerogenic phenotype. frontiersin.orgaai.org

Table 1: Effect of RORγA Antagonist 1 on T Cell Cytokine Production

| Cell Type | Cytokine/Transcription Factor | Effect of RORγA Antagonist 1 | Reference |

| Th17 Cells | IL-17A | ↓ (Inhibited) | plos.orgnih.govplos.org |

| Th17 Cells | IL-17F | ↓ (Inhibited) | researchgate.netplos.org |

| Th17 Cells | IL-22 | ↓ (Inhibited) | aai.org |

| T Cells | IL-10 | ↑ (Promoted/Increased) | frontiersin.orgaai.org |

| Regulatory T Cells (Tregs) | Foxp3 | ↑ (Promoted/Increased) | frontiersin.org |

Ex vivo Studies of RORγA Antagonist 1 Target Engagement and Function

Ex vivo studies, which are performed on tissues from an organism in an external environment, are crucial for confirming that a drug engages its target in a physiological setting and for understanding its functional consequences.

Receptor Occupancy Measurements in Tissue Samples

Receptor occupancy (RO) assays are used to quantify the degree to which a drug binds to its intended target in specific tissues after administration to a living organism. For RORγA Antagonist 1, this involves dosing an animal with the compound and then harvesting relevant tissues (such as spleen or lymph nodes) at a time point corresponding to expected peak drug levels.

The tissue is then processed, and the level of RORγA receptor engagement is measured. This is typically done by assessing how the pre-bound antagonist from the in vivo dosing inhibits the binding of a radiolabeled ligand to the RORγA receptors in the tissue sample. The percentage of receptors occupied by the antagonist is then calculated. These studies are vital for establishing a relationship between the dose administered, the concentration of the drug in the tissue, and the degree of target engagement required for a therapeutic effect.

Table 2: Conceptual Data for a RORγA Antagonist 1 Ex vivo Receptor Occupancy Study

| Treatment Group | Tissue | Measured Occupancy (%) |

| Vehicle Control | Spleen | 0% |

| RORγA Antagonist 1 (Low Dose) | Spleen | 35% |

| RORγA Antagonist 1 (Mid Dose) | Spleen | 68% |

| RORγA Antagonist 1 (High Dose) | Spleen | 92% |

Gene Expression Analysis in Stimulated Ex vivo Cells

To assess the functional impact of RORγA Antagonist 1, immune cells, such as peripheral blood mononuclear cells (PBMCs), can be collected from a dosed animal and stimulated ex vivo. This stimulation, for example, with microbial antigens or antibodies like anti-CD3 and anti-CD28, mimics an immune challenge and induces the expression of RORγt-dependent genes in untreated cells. plos.org

By measuring the mRNA levels of key genes, researchers can confirm that the receptor occupancy achieved in vivo translates into a functional downstream effect. In these assays, treatment with RORγA Antagonist 1 is expected to cause a potent, dose-dependent reduction in the expression of Th17 signature genes, particularly IL17A and IL23R (the receptor for IL-23, a cytokine that amplifies Th17 responses). plos.org This provides direct evidence of the antagonist's ability to suppress the Th17 pathway. plos.org

Table 3: Representative Ex vivo Gene Expression Changes in Stimulated CD4+ T-Cells

| Gene | Function | Expected Change with RORγA Antagonist 1 | Reference |

| IL17A | Pro-inflammatory cytokine | ↓↓ (Strongly Decreased) | plos.org |

| RORC | Encodes RORγt | ↔ (No significant change) | aai.org |

| IL23R | Receptor for pro-inflammatory cytokine IL-23 | ↓ (Decreased) | plos.org |

| IL10 | Anti-inflammatory cytokine | ↑ (Increased) | aai.org |

| FOXP3 | Treg master transcription factor | ↑ (Increased) | frontiersin.org |

Preclinical in vivo Efficacy Studies in Animal Models

Autoimmune Disease Models

The role of the RORγt/IL-17 axis in driving pathology has been validated in numerous preclinical animal models of autoimmune disease. plos.orgfrontiersin.org Consequently, RORγt inhibitors have been tested in various models, including those for rheumatoid arthritis, psoriasis, and multiple sclerosis. researchgate.netnih.gov Genetic deletion of RORγt in mice has been shown to be protective in models of colitis and experimental autoimmune encephalomyelitis (EAE), establishing it as a key therapeutic target. plos.orgplos.org Small molecule inhibitors of RORγt have demonstrated efficacy by reducing inflammation and suppressing disease symptoms in these models. plos.orgplos.org

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for human multiple sclerosis. The disease is driven by pathogenic Th17 cells that infiltrate the central nervous system (CNS) and cause inflammation and demyelination. pnas.org Given the central role of RORγt in generating these pathogenic Th17 cells, its inhibition is a primary strategy for therapeutic intervention. plos.org

In both preventative and therapeutic EAE models, administration of RORγt antagonists has been shown to be effective. pnas.org Treatment with a RORγt antagonist can significantly ameliorate the clinical severity of EAE, delay the onset of disease, and reduce the infiltration of inflammatory CD4+ IL-17+ T cells into the spinal cord. plos.orgpnas.org These findings demonstrate that inhibiting RORγt with an antagonist can suppress the key cellular drivers of the disease in vivo, leading to a significant therapeutic benefit. plos.org

Table 4: Representative Efficacy Data for a RORγt Antagonist in a Mouse EAE Model

| Treatment Group | Peak Mean Clinical Score (± SEM) | Day of Disease Onset | Reference |

| Vehicle | 3.08 ± 0.28 | Day 12 | plos.org |

| RORγA Antagonist 1 | 1.50 ± 0.27 | Day 15 | plos.org |

| Positive Control (e.g., FTY720) | 0.54 ± 0.23 | Day 20 | plos.org |

Collagen-Induced Arthritis (CIA) Models

The therapeutic potential of targeting the retinoic acid receptor-related orphan receptor-gamma t (RORγt) has been explored in animal models of rheumatoid arthritis, such as the collagen-induced arthritis (CIA) mouse model. nih.govnih.gov RORγt is a key regulator of T helper 17 (Th17) cell differentiation and the production of the pro-inflammatory cytokine interleukin-17 (IL-17). nih.gov

In a study utilizing the CIA mouse model, the administration of a RORγ inverse agonist, SR2211, resulted in a statistically significant reduction in joint inflammation compared to vehicle-treated mice. nih.gov This model is induced by immunizing DBA mice with collagen, leading to the development of polyarthritis that shares similarities with human rheumatoid arthritis. nih.govnih.gov The efficacy of RORγ antagonists in these models supports the concept of targeting this nuclear receptor to suppress inflammatory processes in arthritis. nih.govnih.gov

Another RORγt antagonist, referred to as compound 12, also demonstrated efficacy in an inflammatory arthritis mouse model. nih.gov The positive outcomes in these preclinical models highlight the potential of RORγ antagonists as a therapeutic strategy for inflammatory diseases like rheumatoid arthritis. nih.govoncotarget.com

Table 1: Effects of RORγ Antagonists in Collagen-Induced Arthritis (CIA) Models

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| SR2211 | CIA in DBA mice | Significantly reduced joint inflammation. | nih.gov |

| Compound 12 | Inflammatory arthritis mouse model | Demonstrated efficacy in reducing arthritis symptoms. | nih.gov |

Inflammatory Bowel Disease (IBD) Models (e.g., DSS-induced colitis)

The role of RORγt in the pathogenesis of inflammatory bowel disease (IBD) has been investigated using various preclinical models, including chemically induced colitis. nih.govtranscurebioservices.com IBD, which includes Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. medscape.commimetas.com

One commonly used model is dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, which mimics aspects of ulcerative colitis by damaging the colonic epithelial cell layer and triggering an inflammatory response. transcurebioservices.com Another model is the CD4+CD45RBhigh T cell transfer model of colitis, which recapitulates the T-cell-driven immune response seen in Crohn's disease. nih.gov

Studies have shown that small molecule inhibitors of RORγt can be effective in these models. For instance, a novel oral RORγt antagonist, BI119, was shown to prevent colitis in the T cell transfer model. nih.gov Furthermore, other RORγt inhibitors have been reported to reduce the severity of colitis in the IL-10 knockout model. nih.gov These findings suggest that targeting RORγt can modulate the immune responses central to IBD pathogenesis. nih.govnih.gov

Table 2: Efficacy of RORγt Antagonists in IBD Models

| Compound/Antagonist | Model | Key Findings | Reference |

|---|---|---|---|

| BI119 | CD4+CD45RBhigh T cell transfer colitis | Prevented the development of colitis. | nih.gov |

| Various RORγt inhibitors | IL-10-/- model of colitis | Reduced the severity of colitis. | nih.gov |

Psoriasiform Dermatitis Models

Preclinical evaluation of RORγt antagonists in mouse models of psoriasiform dermatitis has demonstrated their potential as a therapeutic approach for psoriasis. researchgate.netnih.gov Psoriasis is a chronic inflammatory skin disease driven by the IL-23/Th17 axis, making RORγt a key therapeutic target. researchgate.netnih.gov

Two commonly used models are the IL-23-injection model and the imiquimod (B1671794) (IMQ)-induced model, both of which replicate key features of human psoriasis, including skin inflammation and the upregulation of IL-17A. researchgate.netnih.govnih.gov In these models, oral administration of RORγt antagonists, such as A213, has been shown to attenuate skin inflammation. researchgate.net This therapeutic effect is associated with a significant reduction in the expression of IL-17A in the skin lesions and draining lymph nodes. researchgate.net

Another compound, VTP-43742, a RORγ inverse agonist, has also shown efficacy in rodent models of psoriasis. researchgate.net These findings provide a strong rationale for the development of RORγt antagonists for the treatment of psoriasis. researchgate.net

Table 3: Effects of RORγt Antagonists in Psoriasiform Dermatitis Models

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| A213 | IL-23-injection model, K5.Stat3C transgenic mouse | Attenuated skin inflammation; reduced IL-17A expression. | researchgate.net |

| VTP-43742 | Rodent models of psoriasis | Showed efficacy in treating psoriasis-like symptoms. | researchgate.net |

| Ambrisentan (ETAR antagonist) | Imiquimod-induced psoriasiform dermatitis | Attenuated development of dermatitis; inhibited cytokine expression. | nih.gov |

Anti-tumor Activity in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are crucial tools for the preclinical assessment of anticancer therapies. uin-alauddin.ac.idresearchgate.net

Pancreatic Cancer Xenograft Models

RORγ antagonist 1, a derivative of betulinic acid, has demonstrated anti-proliferative activity in a pancreatic cancer xenograft model using HPAF-II cells. medchemexpress.com The AsPC-1 xenograft model is another commonly used model for studying pancreatic adenocarcinoma. altogenlabs.com The use of patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, is also gaining prominence due to their potential for higher clinical relevance. uin-alauddin.ac.id

Studies with other targeted therapies in pancreatic cancer xenograft models have shown promise. For instance, a growth hormone receptor (GHR) antagonist was found to improve the response to gemcitabine. nih.govnih.gov Similarly, a PPARα antagonist, TPST-1120, has shown anti-tumor efficacy in a pancreatic cancer model, both as a monotherapy and in combination with chemotherapy. tempesttx.com

Mechanisms of Anti-proliferative Action in Tumor Models (e.g., RAS/MAPK, AKT/mTORC1 pathway inhibition, apoptosis induction)

RORγ antagonist 1 exerts its anti-proliferative effects in pancreatic cancer cells by inhibiting key signaling pathways and inducing apoptosis. medchemexpress.com Specifically, it has been shown to inhibit the RAS/MAPK and AKT/mTORC1 pathways. medchemexpress.com The RAS/MAPK and PI3K/AKT/mTOR signaling cascades are frequently dysregulated in cancer and are central to cell proliferation and survival. nih.govtypeset.ioresearchgate.net

The crosstalk between these two pathways is complex. nih.govnih.gov For instance, inhibition of mTORC1 can sometimes lead to a feedback activation of the MAPK pathway. nih.govtypeset.io RORγ antagonist 1 also induces caspase-dependent apoptosis in pancreatic cancer cells, contributing to its anti-tumor activity. medchemexpress.com

Correlation between Target Engagement and Efficacy in Animal Models

Establishing a clear relationship between the extent of target engagement by a drug and its therapeutic efficacy in animal models is a critical step in drug development. nih.govrsc.org This correlation helps in defining the required level and duration of target modulation needed for a clinical effect. nih.gov

In the context of RORγt antagonists, a study with compound 12 in a mouse PK/PD model and an inflammatory arthritis model was used to define the level of target engagement required for in vivo efficacy. nih.gov This information was then used to guide the optimization of a subsequent compound (compound 22) to achieve the desired target engagement profile in clinical settings. nih.gov

Such studies often involve the use of chemical probes or other methods to directly measure the binding of the drug to its target in tissues from treated animals. rsc.org This allows researchers to correlate the degree of target occupancy with the observed pharmacological effects, thereby providing a more robust preclinical data package to support clinical development. nih.govrsc.org

Dose-Response Relationships in Animal Models

The preclinical evaluation of Retinoic Acid-Related Orphan Receptor gamma A (RORγA) antagonist 1 in various animal models has been crucial in elucidating its therapeutic potential. These studies are fundamental to establishing the relationship between the dose of the antagonist and its pharmacological effect, guiding the design of subsequent investigations.

In a mouse model of multiple sclerosis, the administration of a selective RORα/γ inverse agonist, SR1001, demonstrated a clear dose-dependent efficacy. nih.gov The dosage was determined based on the compound's selectivity and pharmacokinetic profile. nih.gov This highlights the importance of understanding a compound's intrinsic properties to establish an effective dosing regimen in preclinical models.

Similarly, in a rat model of antigen-induced arthritis, oral administration of a RORγt inverse agonist, Cpd 1, resulted in a dose-dependent reduction in paw swelling and the number of IL-17-producing cells. nih.gov This suggests that the antagonist effectively suppresses the pathogenic T-cell development associated with the disease in a dose-responsive manner. nih.gov Another RORγt inverse agonist, JNJ-54271074, also showed efficacy by suppressing IL-17A production in human peripheral blood mononuclear cells and reducing pathological scores in a mouse model of collagen-induced arthritis. nih.gov

The topical application of the RORγ inverse agonist GSK2981278 in an imiquimod-induced psoriasis-like mouse model significantly attenuated inflammation. nih.gov This was evidenced by a reduction in skin thickness, epidermal hyperplasia, and levels of proinflammatory cytokines such as IL-17A/F, IL-22, and IL-1β in the treated skin. nih.gov

Furthermore, studies with another compound, identified as compound 12, in a mouse model of inflammatory arthritis, helped to define the necessary level and duration of target engagement for in vivo efficacy. researchgate.net This demonstrates the critical role of dose-response studies in understanding the pharmacodynamics of RORγA antagonists.

In a non-obese diabetic (NOD) mouse model of Type 1 diabetes, the administration of the RORα/γ inverse agonist SR1001 significantly reduced the incidence of diabetes and insulitis. nih.gov The treatment also led to a decrease in proinflammatory cytokine expression, particularly those mediated by TH17 cells, and a reduction in autoantibody production. nih.gov

The following interactive table summarizes the dose-response findings for various RORγ antagonists in different animal models.

| Compound | Animal Model | Key Findings |

| SR1001 | Mouse model of multiple sclerosis | Dose-dependent efficacy based on selectivity and pharmacokinetics. nih.gov |

| Cpd 1 | Rat model of antigen-induced arthritis | Dose-dependent reduction in paw swelling and IL-17-producing cells. nih.gov |

| JNJ-54271074 | Mouse model of collagen-induced arthritis | Suppression of IL-17A production and pathologic scores. nih.gov |

| GSK2981278 | Mouse model of psoriasis (imiquimod-induced) | Topical application reduced skin inflammation and proinflammatory cytokines. nih.gov |

| Compound 12 | Mouse model of inflammatory arthritis | Defined target engagement levels required for in vivo efficacy. researchgate.net |

| SR1001 | Non-obese diabetic (NOD) mouse model | Reduced diabetes incidence, insulitis, and proinflammatory markers. nih.gov |

These preclinical dose-response studies in various animal models collectively indicate that antagonism of RORγA can effectively modulate immune responses and ameliorate disease phenotypes in a dose-dependent manner. The consistent findings across different models of autoimmune and inflammatory diseases underscore the therapeutic potential of this pharmacological approach.

Challenges and Future Directions in Rorγ/γt Antagonist Research

Considerations for Selectivity and Tissue-Specific Modulation

A primary challenge in the development of RORγ/γt antagonists is achieving selectivity. RORγ shares a high degree of structural similarity with other members of the ROR family, namely RORα and RORβ. This homology in the ligand-binding domain can lead to off-target effects if an antagonist inhibits these other receptors. RORα is crucial for metabolic, cerebellar, and circadian rhythm functions, while RORβ is involved in sensory information processing and circadian rhythm. Therefore, non-selective ROR antagonists could lead to a range of undesirable side effects.

Future research is focused on developing antagonists that can selectively target RORγt, the isoform primarily involved in the differentiation of Th17 cells, which are key drivers of many autoimmune diseases. One approach to achieving selectivity is through the design of allosteric inhibitors that bind to sites outside the conserved ligand-binding pocket. Another strategy involves targeting the specific co-regulator interaction surfaces of RORγt.

Tissue-specific modulation presents another layer of complexity. RORγ is expressed in various tissues beyond immune cells, including the thymus, liver, and skeletal muscle. Systemic administration of a RORγ antagonist could therefore have unintended consequences in these tissues. Future strategies may involve the development of drug delivery systems that can target the antagonist to specific tissues or cell types, such as activated T cells, thereby maximizing therapeutic efficacy while minimizing off-target effects.

Addressing Potential On-Target, Off-Tissue Effects (excluding safety/toxicity)

Even with a highly selective RORγ antagonist, the potential for on-target, off-tissue effects remains a significant consideration. The inhibition of RORγ in non-target tissues where it plays a physiological role can lead to undesirable biological outcomes. For instance, RORγ is essential for the development of thymocytes, and its inhibition could potentially disrupt T-cell development in the thymus.

Furthermore, RORγ has been implicated in metabolic regulation in the liver. While the primary therapeutic goal of a RORγ antagonist in the context of autoimmune disease is to suppress Th17 cell function, its activity in the liver could alter lipid and glucose metabolism. Addressing these potential on-target, off-tissue effects requires a deeper understanding of the tissue-specific functions of RORγ. Future research will likely focus on developing antagonists with a therapeutic window that allows for the desired immunomodulatory effects without significantly impacting the physiological roles of RORγ in other tissues.

Novel Methodologies for RORγ/γt Antagonist Discovery

The discovery of novel and improved RORγ/γt antagonists is being accelerated by advancements in screening and computational design.

High-throughput screening (HTS) has been instrumental in identifying initial hit compounds for RORγ/γt antagonists. However, the limitations of traditional HTS have led to the development of more advanced screening platforms. These include:

Phenotypic Screening: This approach involves screening compounds for their ability to produce a desired phenotype in a cellular or organismal model, such as the inhibition of IL-17 production by Th17 cells. This can identify compounds that work through novel mechanisms of action.

Fragment-Based Screening: This technique identifies small, low-affinity compounds (fragments) that bind to the target protein. These fragments can then be optimized and linked together to create a high-affinity lead compound.

DNA-Encoded Libraries (DELs): DEL technology allows for the screening of massive libraries of compounds, each tagged with a unique DNA barcode. This enables the rapid identification of potent and selective binders to RORγ/γt.

Computational methods are playing an increasingly important role in the design of RORγ/γt antagonists. Structure-based drug design, which utilizes the three-dimensional structure of the RORγ ligand-binding domain, has been a key strategy.

Artificial intelligence (AI) and machine learning (ML) are further revolutionizing this field. AI algorithms can be trained on large datasets of known RORγ/γt antagonists and their biological activities to predict the potency and selectivity of new, virtual compounds. This can significantly reduce the time and cost associated with the discovery and optimization of lead candidates. These computational tools can also help in predicting potential off-target effects and designing molecules with improved pharmacokinetic properties.

Exploration of Combination Therapies with RORγA Antagonist 1 (conceptual, no clinical trials)

Conceptually, a "RORγA Antagonist 1" could be used in combination with other therapies to enhance its therapeutic efficacy or to target multiple pathways involved in a disease. For autoimmune diseases, combination therapies could include:

With Anti-cytokine Biologics: Combining a RORγ antagonist with a biologic that neutralizes pro-inflammatory cytokines like TNF-α or IL-6 could provide a synergistic effect by targeting both the differentiation of pathogenic T cells and the downstream inflammatory mediators.

With Other Immunomodulators: Co-administration with drugs like methotrexate (B535133) or JAK inhibitors could allow for lower doses of each agent, potentially reducing side effects while achieving a robust therapeutic response.

The rationale for these combinations is based on the complex and multifactorial nature of autoimmune diseases.

Unmet Medical Needs and Therapeutic Potential (general discussion)

Despite advancements in treatment, significant unmet medical needs remain for many autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Current therapies are not effective for all patients, and some can have significant side effects or lose efficacy over time.

RORγ/γt antagonists represent a promising therapeutic strategy by targeting a key driver of inflammation, the Th17/IL-17 pathway, at its source. A successful RORγ antagonist could offer a new oral treatment option for a range of autoimmune conditions. The broad therapeutic potential of modulating this pathway continues to drive intensive research and development efforts in this area.

Q & A

Basic: What is the molecular mechanism of RORγ antagonist 1 in modulating TH17 cell differentiation?

RORγ antagonist 1 is a betulinic acid derivative that binds to the ligand-binding domain (LBD) of RORγt with high affinity (KD = 0.18 μM), competitively inhibiting its transcriptional activity . By antagonizing RORγt, it suppresses the expression of IL-17A, IL-17F, and IL-23R, which are critical for TH17 cell differentiation and function. This mechanism is validated in preclinical models of autoimmune diseases, such as psoriasis, where IL-17 pathway inhibition correlates with reduced disease severity .

Basic: What analytical methods are recommended for verifying the chemical identity and purity of RORγ antagonist 1?

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity, particularly for the betulinic acid backbone .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (≥95% recommended for in vitro studies) .

- Mass Spectrometry (MS) : To validate molecular weight (532.62 g/mol) and formula (C26H28N8O3S) .

- Solubility testing : In DMSO (245 mg/mL at 25°C) with sonication to ensure homogeneity .

Advanced: How should researchers design an in vivo study to evaluate RORγ antagonist 1’s efficacy in psoriasis models?

A robust experimental design includes:

- Animal Model : Imiquimod-induced psoriasis in mice, which mimics TH17-driven inflammation .

- Dosage Regimen : Dose escalation based on in vitro IC50 (e.g., 10–50 mg/kg/day) with pharmacokinetic monitoring .

- Endpoints : Histopathological scoring of skin lesions, serum IL-17A/F levels, and RORγt target engagement via qPCR .

- Controls : Vehicle and positive control (e.g., anti-IL-17 antibody) to benchmark efficacy .

- Ethical Compliance : Adhere to institutional guidelines for animal welfare and minimize sample size via power analysis .

Advanced: What strategies resolve contradictory data on RORγ vs. RORα selectivity in antagonist 1 studies?

Contradictions may arise due to off-target effects on RORα, which regulates circadian rhythm and metabolism. To address this:

- Isoform-Specific Reporter Assays : Use RORγt- or RORα-driven luciferase systems to quantify selectivity .

- Structural Analysis : Perform X-ray crystallography or molecular docking to compare binding modes with RORγt vs. RORα LBDs .

- Gene Knockout Models : Validate specificity using RORγt-deficient mice to isolate pharmacological effects .

Advanced: How can researchers convert in vitro IC50 values to in vivo dosing for RORγ antagonist 1?

Use allometric scaling with adjustments for species-specific differences:

Calculate plasma protein binding and clearance rates from in vitro assays .

Apply the Hill equation to model dose-response relationships.

Validate predictions in pilot pharmacokinetic studies measuring Cmax and AUC in rodents .

Adjust for bioavailability (e.g., oral vs. intraperitoneal administration) .

Advanced: What structural analysis techniques elucidate RORγ antagonist 1’s binding interactions?

- X-ray Crystallography : Resolve the co-crystal structure of antagonist 1 bound to RORγt’s LBD to identify critical residues (e.g., His479, Tyr502) .

- Molecular Dynamics Simulations : Predict binding stability and conformational changes over time .

- Structure-Activity Relationship (SAR) Studies : Modify the betulinic acid scaffold to optimize potency and reduce off-target effects .

Advanced: How should contradictory efficacy data between 2D vs. 3D cell culture models be interpreted?

Discrepancies often arise from differences in: